molecular formula C9H8N2OS2 B2711295 1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea CAS No. 1023415-36-2

1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea

Cat. No. B2711295
CAS RN: 1023415-36-2
M. Wt: 224.3
InChI Key: DJTIYHULHVHSIX-UHFFFAOYSA-N
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Description

1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a thiourea derivative that has shown promising results in various scientific studies.

Scientific Research Applications

Catalytic Applications

Thioureas, including structures similar to 1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea, have been studied for their catalytic applications, especially in asymmetric synthesis. For instance, Okino et al. (2005) synthesized a class of bifunctional catalysts bearing a thiourea moiety for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, highlighting the utility of thiourea derivatives in enantioselective catalysis (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).

Material Science and Synthesis

In material science, thioureas serve as key components in the synthesis of various materials. Kumavat et al. (2013) demonstrated a green synthesis method for 1,3-disubstituted thiourea derivatives in water using solar energy, showcasing the environmental benefits of employing thioureas in synthetic chemistry (Kumavat, Jangale, Patil, Dalal, Meshram, & Dalal, 2013).

Biological and Medicinal Applications

While direct applications in medicinal chemistry for the specific compound were excluded based on your requirements, it's worth noting that thioureas, in general, exhibit a wide range of biological activities. Their utility spans across the development of antituberculosis, anti-HIV, and antimicrobial agents, among others, underscoring their importance in medicinal chemistry research.

Molecular Interactions and Structural Analysis

Research on thioureas also extends to their structural and molecular properties. Saeed et al. (2015) focused on the intermolecular interactions in crystalline thioureas through Hirshfeld surface analysis, providing insights into the stabilization mechanisms of these compounds in their solid-state forms (Saeed, Bolte, Erben, & Pérez, 2015).

properties

IUPAC Name

N-(prop-2-ynylcarbamothioyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-2-5-10-9(13)11-8(12)7-4-3-6-14-7/h1,3-4,6H,5H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTIYHULHVHSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=S)NC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea

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